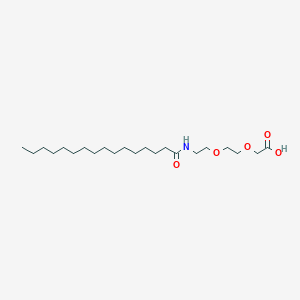

Palmitoyl-8-amino-3,6-dioxaoctanoic acid

Description

Properties

IUPAC Name |

2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-16-17-27-18-19-28-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKSXEDHNCFMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Palmitoyl 8 Amino 3,6 Dioxaoctanoic Acid Conjugates

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-8-amino-3,6-dioxaoctanoic Acid

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a controlled, stepwise manner on an insoluble polymer support. uci.edu The incorporation of the Palmitoyl-8-amino-3,6-dioxaoctanoic acid moiety is typically achieved by first integrating its hydrophilic spacer, Fmoc-8-amino-3,6-dioxaoctanoic acid, into the growing peptide chain, followed by the attachment of the palmitoyl (B13399708) group.

Fmoc-Based Coupling Strategies for 8-Amino-3,6-dioxaoctanoic Acid Integration

The integration of the 8-amino-3,6-dioxaoctanoic acid spacer is accomplished using its N-α-fluorenylmethoxycarbonyl (Fmoc) protected form (Fmoc-AEEA-OH). This building block is incorporated into the peptide sequence on the solid support using standard Fmoc-SPPS protocols. google.com The general cycle of SPPS involves two key steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. peptide.com

Fmoc Deprotection: The Fmoc protecting group on the resin-bound peptide is removed by treatment with a weak base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edursc.org The base abstracts the acidic proton on the fluorenyl ring, leading to a β-elimination reaction that releases the free amine and a dibenzofulvene-piperidine adduct, which is washed away. peptide.com The completion of this step can be monitored by UV absorbance of the released adduct. rsc.org

Coupling Reaction: Following Fmoc deprotection, the Fmoc-8-amino-3,6-dioxaoctanoic acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain. The carboxylic acid of the incoming Fmoc-AEEA-OH is activated to facilitate amide bond formation. A variety of coupling reagents are employed for this purpose, often in combination with an additive to enhance efficiency and minimize side reactions. google.comrsc.org

| Coupling Reagent | Additive | Base | Solvent | Typical Coupling Time |

| HBTU | HOBt | DIPEA | DMF | 1-2 hours |

| HATU | HOAt | DIPEA/Collidine | DMF | 1-2 hours |

| DIC | Oxyma Pure® | - | DMF | 1-2 hours |

| PyBOP® | - | DIPEA | DMF/NMP | 1-2 hours |

This table presents common coupling reagents and conditions used in Fmoc-SPPS for incorporating amino acid derivatives like Fmoc-8-amino-3,6-dioxaoctanoic acid.

The choice of reagent depends on factors such as the complexity of the peptide sequence and the potential for steric hindrance. After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next deprotection and coupling cycle. peptide.com

Solution-Phase Synthesis of this compound Derivatives

While SPPS is dominant for peptide synthesis, solution-phase synthesis remains a valuable method, particularly for the large-scale production of modified building blocks or shorter peptide fragments. ekb.eg The synthesis of this compound itself can be efficiently performed in solution.

The general strategy involves the formation of an amide bond between the amine of 8-amino-3,6-dioxaoctanoic acid and the carboxylic acid of palmitic acid.

Synthetic Steps:

Protection: The carboxylic acid of 8-amino-3,6-dioxaoctanoic acid is often protected, for instance as a methyl or benzyl (B1604629) ester, to prevent self-polymerization or unwanted side reactions.

Activation of Palmitic Acid: The carboxyl group of palmitic acid is activated to make it more reactive towards the amine. Common activation methods include conversion to an acyl chloride, an N-hydroxysuccinimide (NHS) ester, or using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated palmitic acid is reacted with the protected 8-amino-3,6-dioxaoctanoic acid in an appropriate organic solvent (e.g., dichloromethane, DMF) often in the presence of a base (e.g., triethylamine, DIPEA) to neutralize any acid formed during the reaction. ekb.eg

Deprotection: After the coupling is complete and the product is purified, the protecting group on the carboxylic acid of the AEEA moiety is removed (e.g., via saponification for a methyl ester or hydrogenolysis for a benzyl ester) to yield the final this compound.

This resulting compound can then be used in subsequent solution-phase conjugations to peptides or other molecules.

Site-Specific Incorporation Techniques for this compound Moieties

Achieving site-specific lipidation is crucial for preserving the biological activity of a peptide. Several techniques allow for the precise placement of the this compound moiety.

N-Terminal Modification: The most straightforward method is to attach the moiety to the N-terminus of a peptide. After the peptide has been synthesized via SPPS and the final N-terminal Fmoc group is removed, the pre-synthesized this compound can be coupled to the free amine on the resin using standard coupling chemistry. nih.gov

Cysteine Thiol Alkylation: A widely used method for site-specific modification involves the unique reactivity of the cysteine thiol group. nih.gov A peptide is synthesized with a single cysteine residue at the desired modification site. The this compound is derivatized with a thiol-reactive group, such as a maleimide (B117702). The reaction between the maleimide and the cysteine thiol proceeds with high specificity under mild, near-neutral pH conditions to form a stable thioether bond. nih.gov

Lysine (B10760008) Side-Chain Modification: As mentioned previously, the ε-amino group of a lysine residue can be used as a handle for conjugation. By employing an orthogonal protecting group strategy during SPPS, a single lysine side-chain can be selectively deprotected and subsequently acylated with this compound.

"Click" Chemistry: This approach involves incorporating an amino acid bearing a bioorthogonal functional group (e.g., an azide (B81097) or an alkyne) into the peptide sequence. The this compound is derivatized with the complementary functional group. The two moieties are then conjugated via a highly efficient and specific cycloaddition reaction, often catalyzed by copper(I) or proceeding spontaneously in the case of strain-promoted azide-alkyne cycloaddition (SPAAC).

Purification and Characterization Strategies for Conjugates

The inherent hydrophobicity imparted by the palmitoyl chain presents unique challenges for the purification and characterization of these conjugates. Standard analytical techniques must often be adapted to handle these amphipathic molecules.

Purification: The primary method for purifying lipidated peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . hplc.eunih.gov Due to the increased hydrophobicity, stronger elution conditions are typically required compared to non-lipidated peptides.

| Parameter | Typical Condition for Palmitoylated Peptides | Rationale |

| Stationary Phase | C4, C8, or C18 silica; often with wider pores (300 Å) | C4 or C8 are less hydrophobic than C18 and can provide better resolution for highly hydrophobic peptides, preventing irreversible binding. Wider pores accommodate larger molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | TFA acts as an ion-pairing agent, improving peak shape. |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) (ACN) or isopropanol | ACN is a common organic modifier. Isopropanol may be added for very hydrophobic peptides that are poorly soluble in ACN. |

| Gradient | A shallow gradient of increasing Mobile Phase B | A slow, shallow gradient is necessary to resolve the lipidated peptide from closely eluting impurities, such as non-lipidated precursors or deletion sequences. |

This table outlines typical RP-HPLC parameters for the purification of palmitoylated peptide conjugates. hplc.euamericanpeptidesociety.org

Characterization: Following purification, the identity and purity of the conjugate are confirmed using mass spectrometry and analytical HPLC.

Mass Spectrometry (MS): This is the definitive tool for confirming the correct molecular weight of the final conjugate. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. researchgate.netsciex.com ESI-MS can be directly coupled with HPLC (LC-MS) to provide mass information for each peak in the chromatogram. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide portion of the conjugate and confirm the site of modification. acs.org For PEGylated molecules, the mass spectrum will show a distribution of peaks corresponding to the polydispersity of the PEG chain, though the AEEA linker in this specific compound is monodisperse. thermofisher.com

Analytical RP-HPLC: This is used to assess the purity of the final product. By running the purified fraction on an analytical column under optimized conditions, the percentage purity can be determined by integrating the area of the product peak relative to any impurity peaks. hplc.eu

Molecular Design Principles and Structure Activity Relationships

Impact of Palmitoylation on Conjugate Biophysical Properties

Palmitoylation, the attachment of a 16-carbon saturated fatty acid (palmitic acid), fundamentally alters the physical and chemical properties of the parent molecule, most notably by introducing a large, nonpolar moiety. nih.govmdpi.com

Influence on Hydrophobicity and Amphipathicity Profiles

The primary and most direct consequence of palmitoylation is a significant increase in the hydrophobicity of the conjugate. doi.orgwikipedia.org The long C16 alkyl chain is strongly nonpolar and tends to be repelled by aqueous environments. wisc.edu When attached to a typically polar or charged molecule, such as a peptide, this modification creates a pronounced amphipathic character. The resulting molecule possesses distinct hydrophobic (the palmitoyl (B13399708) tail) and hydrophilic (the peptide and spacer) regions. This dual nature is a critical determinant of how the conjugate interacts with biological environments, particularly lipid membranes. The enhanced hydrophobicity facilitates membrane association, a crucial step for the biological activity of many peptides. nih.govwikipedia.org

Modulation of Self-Assembly and Aggregation Behavior

The introduction of a hydrophobic palmitoyl chain is a powerful driver for the self-assembly of conjugates in aqueous solutions. rsc.org To minimize the unfavorable interaction between the lipid tails and water, these amphipathic molecules spontaneously organize into ordered supramolecular structures. This process occurs above a specific critical aggregation concentration. nih.govresearchgate.net

The resulting morphology of these aggregates can vary widely and may include micelles, vesicles, or extended fibrillar structures, depending on the specific peptide sequence and environmental conditions. rsc.orgnih.govresearchgate.net For instance, studies on various palmitoylated peptides have shown that they can form structures ranging from crystal-like aggregates to flat tapes and fibers with high β-sheet content. nih.govacs.orgnih.gov This self-assembly is governed by a combination of hydrophobic interactions and other non-covalent forces, such as hydrogen bonding between the head groups. rsc.org

Effects on Conformational Stability and Secondary Structure (e.g., Helicity)

Palmitoylation can exert a significant influence on the secondary structure of conjugated peptides. The lipid chain can stabilize specific conformations, particularly helical structures, that might otherwise be transient or absent in the unmodified peptide in an aqueous solution. doi.org The hydrophobic tail can interact with nonpolar residues of the peptide, promoting a folded state.

Research on a palmitoylated analogue of the peptide anoplin (B1578421) demonstrated that the addition of the palmitoyl group markedly increased the peptide's helicity. doi.org The study suggested that the lipid chain provides further stabilization for the formation of a helical structure. doi.org However, while promoting a specific secondary structure, this modification can also impact stability under stress. One study showed that while palmitoylation induced a transition to a more stable α-helical structure, it also led to irreversible denaturation under thermal stress and a greater propensity for loss of helical structure under photo-stress.

| Conjugate | Secondary Structure | Effect of Palmitoylation | Stability Notes |

| Anoplin Peptide | Random Coil | Increased helicity significantly. | Stabilized helical fold. |

| Model Peptide Hormone | 310-helix | Induced transition to α-helix. | Decreased thermal and photo-stability. |

Role of the 8-Amino-3,6-dioxaoctanoic Acid Spacer in Conjugate Functionality

The spacer linking the palmitoyl group to the active molecule is not merely a passive connector; its chemical and physical properties are crucial for the functionality of the entire conjugate. 8-amino-3,6-dioxaoctanoic acid is a popular choice due to its specific length, flexibility, and polarity.

Spacer Length and Flexibility Considerations

The 8-amino-3,6-dioxaoctanoic acid spacer provides a critical physical separation between the bulky, hydrophobic lipid tail and the functionally active part of the conjugate. This separation is essential to prevent the palmitoyl group from sterically hindering the interaction of the peptide or other molecule with its biological target. The length of the spacer ensures that both moieties can adopt their required conformations without interfering with one another.

The spacer's backbone, containing several single bonds, offers significant rotational freedom, making it highly flexible. nih.gov This flexibility allows the conjugate to adapt its conformation to different environments, facilitating optimal presentation of the active region to its target and allowing the lipid tail to effectively anchor into membranes. Studies comparing different linkers have shown that both length and flexibility are key parameters that can impact the biological activity of the final conjugate. nih.gov

Polarity and Chemical Nature of the Spacer

| Spacer | Chemical Nature | Key Property | Typical Role in Conjugates |

| 8-amino-3,6-dioxaoctanoic acid | Contains ether linkages. | Hydrophilic, Flexible. nih.gov | Improves solubility, provides flexible separation. |

| 6-aminohexanoic acid | Aliphatic hydrocarbon chain. | Hydrophobic, Flexible. nih.gov | Provides flexible separation with increased hydrophobicity. |

Positional Effects of Palmitoyl-8-amino-3,6-dioxaoctanoic Acid Integration

The specific site of conjugation—N-terminus, C-terminus, or an amino acid side-chain—is a critical determinant of the biological activity and stability of a peptide modified with this compound.

N-Terminal, C-Terminal, and Side-Chain Conjugation Effects

Side-Chain Conjugation: This is the most widely validated and successful strategy for many therapeutic peptides, particularly GLP-1 receptor agonists. nih.govwikipedia.org The ε-amino group of a lysine (B10760008) residue is a common target for attachment. This position places the large lipophilic moiety away from the peptide's N- and C-termini, which are often crucial for receptor recognition and signal transduction. nih.govsb-peptide.com In semaglutide (B3030467), the fatty diacid and spacer unit are attached to the lysine at position 26 (of the original GLP-1 sequence), which has been shown to be an optimal site for maximizing albumin binding while maintaining high receptor potency. biorxiv.org This strategy allows the core peptide to remain fully available for receptor interaction.

N-Terminal Conjugation: Modification at the N-terminal α-amino group can be an effective strategy. However, attaching a large moiety like this compound at this position carries a significant risk of interfering with receptor binding, as the N-terminus of many peptides inserts deep into the receptor's transmembrane domain to initiate signaling. nih.govsigmaaldrich.com While N-terminal modification with smaller groups (e.g., acetylation) can increase stability, adding a large lipid chain may decrease bioactivity. sigmaaldrich.comcreative-proteomics.com Studies on other peptides have shown that N-terminal modifications can sometimes improve receptor affinity, but this effect is highly context-dependent and not predictable. researchgate.netmdpi.com

C-Terminal Conjugation: The C-terminus is generally considered more challenging to modify chemically compared to the N-terminus. sb-peptide.com For many peptide families, the C-terminal carboxyl group is essential for binding to the extracellular domains of their receptors. nih.gov Therefore, conjugation at this site can abolish or significantly reduce biological activity. A common alternative is to add an extra lysine residue to the C-terminus, allowing for side-chain conjugation that extends from the end of the peptide, which may be a more viable approach. sb-peptide.com

| Conjugation Position | Advantages | Disadvantages | Example Application/Rationale |

| Side-Chain (e.g., Lysine) | Preserves N- and C-termini for receptor binding; well-established chemistry. nih.govsb-peptide.com | Requires a suitable amino acid at a non-critical position. | Optimal for GLP-1 analogues like semaglutide to achieve prolonged action without losing potency. biorxiv.org |

| N-Terminal | Can protect against aminopeptidase (B13392206) degradation. sigmaaldrich.com | High risk of interfering with receptor binding and activation. nih.gov | More suitable for smaller modifications; large lipid chains may reduce immunogenicity but compromise function. nih.gov |

| C-Terminal | Can protect against carboxypeptidase degradation. creative-proteomics.com | Chemically more challenging; high risk of disrupting receptor binding. sb-peptide.com | Generally less favored; may require adding a linker amino acid (e.g., Lysine) for subsequent side-chain modification. sb-peptide.com |

Impact on Proteolytic Stability of Conjugates

A primary goal of conjugating this compound to a peptide is to enhance its resistance to enzymatic degradation, thereby prolonging its half-life in vivo. This stability is achieved through two principal mechanisms: direct enzymatic shielding and indirect protection via albumin binding.

Indirect Protection via Albumin Binding: The most significant contribution to proteolytic stability comes from the strong, reversible binding of the palmitoyl group to serum albumin. nih.govdrugbank.com When the peptide conjugate is bound to the massive albumin protein (~66.5 kDa), its cleavage sites are physically masked and inaccessible to circulating proteases. tandfonline.com This molecular "hiding" is the primary reason for the dramatically extended half-life of acylated peptides, increasing it from minutes for native GLP-1 to approximately 165-170 hours for semaglutide. wikipedia.org This mechanism protects the entire peptide from a broad range of proteases and also reduces the rate of renal clearance. drugbank.comeuropeanpharmaceuticalreview.com

The combination of these effects transforms a rapidly degraded peptide into a long-acting therapeutic agent, enabling less frequent administration.

Mechanisms of Action in Biological Systems Preclinical Focus

Membrane Interaction and Cellular Localization Mechanisms

The addition of a palmitoyl (B13399708) group via a linker like 8-amino-3,6-dioxaoctanoic acid profoundly influences how a molecule interacts with cellular membranes. This lipidation is a key strategy to modulate a compound's pharmacokinetics and pharmacodynamics by controlling its localization within the body.

Direct Membrane Association and Insertion

The sixteen-carbon chain of the palmitoyl group is highly hydrophobic, creating a strong affinity for the lipid bilayers that form cellular membranes. This property facilitates the direct association and insertion of molecules modified with Palmitoyl-8-amino-3,6-dioxaoctanoic acid into the plasma membrane. This anchoring effect can be transient or stable, depending on the interplay with other molecular interactions. The insertion of the palmitate into the cytoplasmic leaflet of the plasma membrane can create an additional intracellular loop for some proteins, which can significantly affect their structure and interactions with intracellular partner proteins. researchgate.net

This membrane association is not merely a passive anchoring but a dynamic process that can influence the lateral mobility of the molecule within the membrane. It can also lead to the partitioning of the molecule into specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. These domains serve as organizing centers for signaling molecules.

Receptor-Mediated Membrane Targeting and Uptake

While the palmitoyl group drives general membrane affinity, specific targeting to and uptake into cells is often a receptor-mediated process. The conjugated molecule, not the lipid moiety itself, typically dictates which receptor is targeted. However, the palmitoylation can enhance the interaction with the receptor or with the surrounding membrane environment, thereby influencing the efficacy of receptor engagement.

For instance, the covalent attachment of palmitic acid to the transferrin receptor has been shown to modulate its rate of endocytosis. nih.gov This indicates that palmitoylation can be a regulatory signal for receptor-mediated uptake. The process often involves the clustering of receptors in clathrin-coated pits, followed by internalization into endosomes. The lipid anchor can influence the sorting of the receptor-cargo complex within the endosomal system.

Intracellular Trafficking Pathways of Palmitoylated Conjugates

Once internalized, or for proteins synthesized within the cell, palmitoylation is a critical signal for intracellular trafficking. The reversible nature of this modification allows for dynamic control over a protein's location. Palmitoylation often occurs in the endoplasmic reticulum and the Golgi apparatus.

This modification can direct proteins to the plasma membrane, but it also plays a role in their subsequent cycling between the plasma membrane and intracellular compartments. nih.gov For example, the trafficking of the c-Met receptor tyrosine kinase is dependent on its palmitoylation status; inhibition of this process leads to the accumulation of the receptor in the Golgi apparatus. nih.gov Similarly, palmitoylation regulates the trafficking of certain ion channels, impacting their presence at the cell surface and their physiological function. aston.ac.uk The dynamic attachment and removal of the palmitoyl group can thus act as a switch, directing the protein to different cellular destinations and regulating its function. nih.gov

Receptor Binding and Signaling Modulation

The attachment of this compound to a pharmacologically active molecule, such as a peptide, can significantly alter its interaction with target receptors and the subsequent intracellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., GIPR Antagonism)

Palmitoylation is a well-established post-translational modification of GPCRs themselves, affecting their trafficking, dimerization, and signaling. nih.gov When a palmitoylated ligand interacts with a GPCR, the lipid moiety can influence the binding event and the conformational state of the receptor.

A notable example is the development of potent antagonists for the Glucose-dependent insulinotropic polypeptide receptor (GIPR), a class B GPCR. Peptides have been modified with this compound to enhance their antagonistic properties. nih.gov In this context, the palmitoyl group serves to increase the local concentration of the antagonist at the plasma membrane where the GIPR is located. This prolonged association increases the likelihood and duration of the antagonist binding to the receptor, thereby effectively blocking the signaling induced by the endogenous agonist, GIP. nih.gov The improved potency of these acylated peptides at both human and mouse GIPR demonstrates the significant contribution of the lipid modification to receptor antagonism. nih.gov

Table 1: Effect of Palmitoylation on GIPR Antagonism

| Compound | Modification | Target | Potency (IC50) |

|---|---|---|---|

| Peptide 2 (precursor) | Non-acylated | hGIPR | Weaker |

| Peptide 6 | Palmitoyl-γE-OEG | hGIPR | 3.44 nM nih.gov |

| Peptide 6 | Palmitoyl-γE-OEG | mGIPR | 35.1 nM nih.gov |

Data derived from studies on GIPR peptide antagonists. nih.gov OEG (O) represents 8-amino-3,6-dioxaoctanoic acid.

Activation or Inhibition of Specific Intracellular Signaling Cascades

The signaling of many GPCRs is dependent on their localization within specific membrane domains, which can be influenced by palmitoylation. By promoting the association of a ligand with these domains, the palmitoyl group can either enhance or inhibit the activation of specific G-proteins and their downstream effectors, such as adenylyl cyclase or phospholipase C. The state of receptor palmitoylation can direct signaling through particular G proteins, leading to different cellular responses to the same ligand. nih.gov For example, palmitoylation of the Gα subunit of heterotrimeric G proteins is crucial for the efficient coupling of the G protein to the activated receptor. The absence of this lipid modification can impair the signaling cascade.

Furthermore, fatty acids can modulate signaling pathways involved in inflammation and metabolism. For instance, saturated fatty acids can activate Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways involving MyD88 and PI3K/AKT.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Palmitic acid |

| Semaglutide (B3030467) |

| GIP (Glucose-dependent insulinotropic polypeptide) |

| GLP-1 (Glucagon-like peptide-1) |

| Lauric acid |

Modulation of Protein-Protein and Protein-Membrane Interactions

The amphipathic nature of this compound makes it a key modulator of interactions between proteins and between proteins and cellular membranes. The palmitoyl moiety can insert into hydrophobic environments, while the hydrophilic linker can influence the solubility and conformation of the attached molecule.

Lipidation of peptides is a well-known strategy that can influence their propensity to self-assemble into oligomers or dimers. The hydrophobic interactions between the palmitoyl chains can drive the association of peptide monomers. This can be a desirable feature in the design of certain therapeutics, for example, to stabilize a particular quaternary structure required for activity or to create depots for sustained release.

Conversely, uncontrolled aggregation can lead to loss of function and potential immunogenicity. The 8-amino-3,6-dioxaoctanoic acid linker can play a role in mitigating excessive aggregation by providing a hydrophilic shield that can reduce non-specific hydrophobic interactions. The balance between the hydrophobic driving force of the palmitoyl group and the solubilizing effect of the linker is a critical design parameter in developing lipidated peptides with optimal biophysical properties. Research in peptide aggregation has shown that the addition of fatty acid chains can either promote or inhibit the formation of amyloid-like fibrils, depending on the specific peptide sequence and the nature of the lipid modification.

The interaction of this compound with lipid bilayers is a key aspect of its mechanism of action, particularly when it is part of a larger molecule designed to interact with or traverse cell membranes. The palmitoyl chain can readily insert into the hydrophobic core of the lipid bilayer, serving as a temporary anchor.

This insertion can lead to localized changes in membrane fluidity and curvature. At higher concentrations, the accumulation of these amphipathic molecules within the membrane can lead to more significant perturbations, including the formation of transient pores or even complete membrane disruption. The mechanism of permeabilization is thought to involve the "carpet" model, where the molecules accumulate on the membrane surface, or the "toroidal pore" model, where the molecules insert into the membrane and induce the formation of a water channel lined by both the lipid head groups and the inserted molecules.

The hydrophilic 8-amino-3,6-dioxaoctanoic acid portion of the molecule would likely reside at the membrane-water interface, interacting with the phospholipid head groups. This interaction can further contribute to the destabilization of the membrane structure. The efficiency of membrane permeabilization is dependent on several factors, including the concentration of the compound, the lipid composition of the target membrane, and the presence of other membrane-associated proteins.

Preclinical Applications and Functional Studies

Palmitoyl-8-amino-3,6-dioxaoctanoic Acid Conjugates in Peptide Therapeutics Development

The conjugation of a palmitoyl (B13399708) group via an 8-amino-3,6-dioxaoctanoic acid linker represents a significant strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This approach leverages the lipophilic nature of the palmitoyl fatty acid chain to facilitate binding to serum albumin, thereby extending the peptide's circulatory half-life, while the hydrophilic linker ensures appropriate spacing and solubility.

This compound is a key structural component in the design of long-acting GLP-1 receptor agonists, which are crucial in the management of type 2 diabetes. The native GLP-1 peptide has a very short in vivo half-life, limiting its therapeutic utility. To overcome this, analogues have been engineered with modifications to resist enzymatic degradation and prolong their presence in circulation. nih.govnih.gov

A primary strategy for extending half-life is acylation, the covalent attachment of a fatty acid, which promotes reversible binding to serum albumin. nih.gov The GLP-1 analogue semaglutide (B3030467) exemplifies this approach, incorporating a C18 fatty diacid attached to the lysine (B10760008) residue at position 26. researchgate.netresearchgate.net This attachment is not direct but is mediated by a specialized linker. The linker consists of a gamma-glutamic acid (γGlu) molecule and two repeating units of 8-amino-3,6-dioxaoctanoic acid (ADO). nih.govresearchgate.netacs.org This specific linker design was found to be optimal for maintaining the potency of the GLP-1 analogue. nih.govresearchgate.net

The palmitoyl moiety (or in this case, a closely related C18 diacid) provides a hydrophobic anchor for albumin binding, while the hydrophilic ADO units act as a spacer, ensuring the fatty acid does not sterically hinder the peptide's interaction with the GLP-1 receptor. proteopedia.org This sophisticated design, combining protection from enzymatic cleavage and a long-acting profile via albumin binding, has resulted in a highly effective therapeutic agent. researchgate.net The success of this strategy in GLP-1 analogues has also influenced the design of dual GIP/GLP-1 receptor co-agonists like tirzepatide, which uses a C20 fatty acid moiety attached via a similar γ-glutamate and PEG-based spacer strategy. researchgate.net

| Feature | Liraglutide | Semaglutide |

| Fatty Acid Moiety | C16 Palmitic Acid | C18 Stearic Diacid |

| Attachment Position | Lysine-26 | Lysine-26 |

| Linker Composition | γ-Glutamic acid | γ-Glutamic acid + two 8-amino-3,6-dioxaoctanoic acid (ADO) units |

| Mechanism of Prolonge | Albumin binding, self-association | Enhanced albumin binding, resistance to DPP-4 degradation |

| Resulting Half-life | ~13 hours | ~7 days (168 hours) |

The conjugation of fatty acids, a process known as lipidation, is a well-established strategy for enhancing the functional properties of antimicrobial peptides (AMPs). mdpi.comnih.gov While the specific use of a pre-formed this compound conjugate is not widely documented in AMP literature, the principles underlying its components are central to AMP engineering. The strategy involves attaching a fatty acid chain, such as palmitic acid (C16), to the N-terminus or a lysine side-chain of a peptide. nih.govmolecularcloud.org

The 8-amino-3,6-dioxaoctanoic acid component would function as a hydrophilic and flexible spacer. Such a linker can be crucial for ensuring that the attached lipid chain does not compromise the peptide's native structure or its ability to adopt the necessary conformation (e.g., an alpha-helix) upon membrane interaction. chemistryviews.org By balancing the increased hydrophobicity from the palmitoyl group with a hydrophilic linker, researchers can optimize both the antimicrobial activity and the selectivity of the AMP, potentially reducing toxicity towards mammalian cells. chemistryviews.org Studies have shown that the length of the acyl chain is a critical determinant of activity, with chain lengths of 8-12 carbons often showing improved activity over the non-lipidated peptide. nih.govnih.gov

| AMP Modification Strategy | Principle | Effect on Activity |

| Lipidation (Fatty Acid Conjugation) | Increases hydrophobicity by attaching an acyl chain (e.g., C8-C18). molecularcloud.org | Enhances interaction with and disruption of bacterial cell membranes, often increasing antimicrobial potency. nih.govchemistryviews.org |

| Inclusion of D-amino acids | Replaces L-amino acids with their D-enantiomers. | Increases stability by providing resistance to degradation by proteases. nih.gov |

| Peptide Cyclization | Forms a cyclic peptide backbone. | Improves structural stability and resistance to enzymatic degradation. nih.gov |

| Glycosylation | Attaches sugar moieties to the peptide. | Can modulate pharmacokinetic properties and improve selectivity toward bacterial membranes. mdpi.com |

Connexins are proteins that form hemichannels, which can dock with hemichannels on adjacent cells to create gap junctions for intercellular communication. mdpi.com Under certain pathological conditions, undocked hemichannels can open and release signaling molecules like ATP, contributing to disease processes. vub.be Consequently, the development of specific inhibitors for connexin hemichannels is an area of active research.

The predominant strategy for developing connexin hemichannel inhibitors involves the design of "mimetic peptides". mdpi.comtandfonline.com These peptides are synthesized to have sequences that are identical to portions of the connexin protein itself, specifically the extracellular loops (EL1 and EL2). nih.gov Peptides like Gap26 and Gap27, which mimic sequences on the first and second extracellular loops of Connexin 43 (Cx43), are believed to function by binding to the hemichannels, which can prevent their opening or interfere with the docking process that forms gap junctions. tandfonline.comnih.gov

Based on available scientific literature, the use of lipidated moieties such as this compound is not a documented strategy in the design and development of these connexin hemichannel peptide modulators. The research focuses on leveraging specific peptide sequences that mimic the protein's own structure to achieve inhibition. vub.beresearchgate.net

Biomedical Research Tools and Probes

The ability to control the location of specific proteins within a living cell is a powerful tool for studying and manipulating cellular signaling pathways. Self-Localizing Ligand-Induced Protein Translocation (SLIPT) is a chemogenetic technology designed for this purpose. researchgate.net This system utilizes synthetic, cell-permeable molecules called self-localizing ligands (SLLs) that spontaneously travel to and anchor in specific subcellular compartments, such as the inner leaflet of the plasma membrane. nih.govsemanticscholar.org

The structure of these SLLs often incorporates a palmitoylation motif. For instance, a reported SLL consists of the drug trimethoprim (TMP) connected via a flexible 8-amino-3,6-dioxaoctanoic acid linker to a myristoylated D-cysteine (mDc) group. nih.govresearchgate.net Once inside the cell, this mDc motif is recognized by cellular machinery and undergoes palmitoylation, the attachment of a palmitic acid group. researchgate.net This dual fatty acylation (myristoylation and palmitoylation) acts as a strong hydrophobic anchor, embedding the entire SLL into the plasma membrane. nih.gov

When a protein of interest is fused to a binding partner for the SLL (e.g., the E. coli dihydrofolate reductase, eDHFR, which binds TMP), the introduction of the SLL causes the rapid relocation of the fusion protein from the cytoplasm to the plasma membrane. researchgate.netnih.gov This induced translocation allows researchers to switch on signaling pathways that are initiated at the cell membrane with high temporal and spatial precision. The palmitoyl group is therefore essential for the "self-localizing" property of the ligand, and the 8-amino-3,6-dioxaoctanoic acid serves as the flexible tether connecting this membrane anchor to the protein-binding moiety. nih.gov

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering a wide variety of molecular cargo into cells. molecularcloud.org A common strategy to improve the translocation efficiency of CPPs is to conjugate them with fatty acids. molecularcloud.orgnih.gov The addition of a palmitoyl group to a peptide sequence significantly increases its lipophilicity, enhancing its interaction with the negatively charged phospholipids of the cell membrane. lifetein.com

| CPP Type | Key Characteristic | Example of Lipidation's Role |

| Cationic CPPs | Rich in positively charged amino acids (e.g., Arginine, Lysine). | The palmitoyl group enhances membrane interaction initiated by electrostatic attraction, potentially improving direct translocation. |

| Amphipathic CPPs | Contain distinct hydrophobic and hydrophilic domains. | Conjugation with this compound directly creates or enhances the amphipathic nature required for membrane penetration. |

| Hydrophobic CPPs | Primarily composed of nonpolar amino acids. | Further increasing hydrophobicity with a palmitoyl group can enhance membrane insertion, though it must be balanced to avoid excessive aggregation. chemistryviews.org |

Platforms for Targeted Delivery of Biomolecules and Nanoparticles

There are no specific studies available that describe the use of this compound in the formulation of nanoparticles or other platforms for the targeted delivery of biomolecules. Its amphiphilic structure, featuring a hydrophobic lipid tail and a hydrophilic linker head, makes it a theoretical candidate for incorporation into lipid nanoparticles (LNPs), liposomes, or micelles. In such a system, the palmitoyl tail would likely intercalate into the lipid bilayer of the nanoparticle, while the carboxylic acid end of the linker could be used to attach drugs, targeting ligands, or other biomolecules. However, no experimental data on formulation, encapsulation efficiency, or targeting efficacy using this specific compound have been reported.

Linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)

The hydrophilic portion of the molecule, 8-amino-3,6-dioxaoctanoic acid, is commercially available in a protected form (e.g., Fmoc-8-amino-3,6-dioxaoctanoic acid) and is marketed as a PEG-based linker for the synthesis of ADCs and PROTACs. This suggests its utility in spacing a payload from a larger molecule. The addition of the palmitoyl group would create a lipidated linker. Such a linker could be envisioned for applications in membrane-associated targets or to enhance the cellular uptake and pharmacokinetic properties of the conjugate. However, no published research details the synthesis, conjugation, and subsequent functional testing of an ADC or PROTAC that specifically utilizes this compound as the linker.

In Vitro and Ex Vivo Pharmacological Characterization

Cell-Based Assays for Functional Activity

No data from cell-based assays investigating the functional activity of this compound are available. Such assays would be essential to determine its biological effects, including potential cytotoxicity, impact on cell proliferation, or its ability to facilitate the entry of conjugated molecules into cells.

Receptor Binding and Signaling Readouts

There is no information available from studies on the receptor binding properties of this compound or its influence on cellular signaling pathways. Research in this area would be necessary to understand if the molecule itself has any biological targets or if it influences the receptor-binding capabilities of a conjugated therapeutic.

Enzyme Stability and Degradation Kinetics

No studies on the enzymatic stability or degradation kinetics of this compound have been published. Understanding its stability in the presence of various enzymes, such as esterases and proteases found in plasma and within cells, would be critical for its development as a component of a drug delivery system. Information on its metabolic fate is currently unknown.

In Vivo Preclinical Model Investigations

Evaluation of Biological Efficacy in Animal Models

The conjugation of this compound to therapeutic peptides has been shown to be a successful strategy for prolonging their biological activity in animal models. This extended activity is a direct result of the enhanced pharmacokinetic properties conferred by this moiety.

One of the most notable applications of this technology is in the development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity. When attached to a GLP-1 analogue, the palmitoyl group facilitates binding to albumin, which protects the peptide from rapid degradation and clearance. This results in sustained activation of the GLP-1 receptor, leading to prolonged glucose-lowering effects and a reduction in body weight in animal models.

Studies in diet-induced obese (DIO) mice have demonstrated that GLP-1 analogues acylated with a fatty acid and linker, such as this compound, lead to significant and sustained reductions in body weight compared to their non-acylated counterparts. For instance, combination therapies involving long-acting GLP-1 analogues have shown improved weight loss in rodent models of obesity. researchgate.net Furthermore, in preclinical studies, GLP-1 analogues like semaglutide, which incorporates a similar fatty acid diacid and linker structure, have demonstrated neuroprotective effects in animal models of cognitive impairment. mdpi.com

The efficacy of such acylated peptides is not limited to metabolic diseases. The principle of extending a peptide's half-life through albumin binding has been applied to other therapeutic areas. For example, the conjugation of a fatty acid and linker to a peptide inhibitor of coagulation factor XII extended its half-life and resulted in prolonged anticoagulant activity in rabbits. nih.gov

The table below summarizes the observed biological efficacy of peptides conjugated with fatty acids and linkers, such as this compound, in various animal models.

| Therapeutic Area | Animal Model | Peptide Target | Observed Efficacy with Acylation |

| Metabolic Disease | Diet-Induced Obese (DIO) Mice | GLP-1 Receptor | Sustained reduction in body weight and improved glucose tolerance. |

| Neurological Disorders | Rodent models of cognitive impairment | GLP-1 Receptor | Neuroprotective effects and mitigation of cognitive dysfunction. mdpi.com |

| Thrombosis | Rabbits | Coagulation Factor XII | Prolonged inhibition of coagulation. nih.gov |

Pharmacokinetic and Biodistribution Studies

The primary function of this compound, when attached to a peptide, is to modulate its pharmacokinetic profile. The long hydrocarbon chain of the palmitoyl group has a high affinity for the fatty acid binding sites on serum albumin. This reversible, non-covalent binding creates a circulating reservoir of the peptide, significantly extending its half-life.

Pharmacokinetic studies in various animal species, including rats and rabbits, have consistently demonstrated a dramatic increase in the elimination half-life of peptides when they are acylated. For example, the half-life of a cyclic peptide was extended 25-fold in rats after being conjugated with an albumin-binding ligand based on a peptide-fatty acid chimera. nih.gov Similarly, the conjugation of a factor XII inhibitor with such a ligand extended its half-life from 13 minutes to over five hours in rabbits. nih.gov

The linker component, 8-amino-3,6-dioxaoctanoic acid, plays a crucial role in positioning the fatty acid for optimal binding to albumin without compromising the biological activity of the peptide. Structure-activity relationship studies have revealed that the type and length of the linker are critical for maintaining the potency of the conjugated peptide. nih.gov

Biodistribution studies of peptides acylated with fatty acids show that their distribution in the body is influenced by their binding to albumin. This generally leads to a more widespread distribution and slower clearance from the circulation. Acylation can also reduce renal clearance, as the large size of the albumin-peptide complex prevents efficient filtration by the kidneys. nih.gov

The following table provides a summary of the pharmacokinetic parameters of peptides with and without fatty acid acylation, based on findings from preclinical animal studies.

| Parameter | Non-Acylated Peptide | Acylated Peptide (with fatty acid and linker) |

| Albumin Binding | Negligible | High |

| Elimination Half-life | Minutes | Hours to Days |

| Renal Clearance | Rapid | Reduced |

| Volume of Distribution | Generally smaller | Larger (influenced by albumin distribution) |

Future Directions and Conceptual Advances

Innovations in Linker Chemistry and Fatty Acylation Strategies

The core structure of Palmitoyl-8-amino-3,6-dioxaoctanoic acid serves as a foundational platform for innovations in both linker technology and fatty acylation strategies. The PEG component of the linker, while short, provides hydrophilicity and biocompatibility, which are desirable properties in many biological applications. biochempeg.comaxispharm.comcreativepegworks.com Future innovations may focus on modifying the linker to incorporate features such as cleavable sites that respond to specific physiological conditions, like changes in pH or the presence of certain enzymes. This would allow for the controlled release of conjugated molecules at a target site.

Furthermore, the palmitoyl (B13399708) group offers a mechanism for membrane anchoring and interaction with hydrophobic pockets of proteins. researchgate.netnih.gov Advanced fatty acylation strategies could involve the development of derivatives of this compound with varying fatty acid chain lengths or degrees of saturation. This would enable a fine-tuning of the molecule's hydrophobic properties and its interaction with biological membranes. nih.gov Structure-activity relationship studies on such analogues will be crucial in optimizing their performance for specific applications. nih.gov Another avenue of innovation lies in creating more complex linker architectures, such as branched or multi-arm structures, to allow for the attachment of multiple functional moieties. axispharm.com

Integration into Multi-Functional Biomolecular Systems

The bifunctional nature of this compound makes it an ideal candidate for integration into multi-functional biomolecular systems. In the realm of drug delivery, this compound can be used to create lipid nanoparticles (LNPs) for the targeted delivery of therapeutics, including mRNA vaccines and small molecule drugs. biochempeg.combiochempeg.com The palmitoyl component can embed within the lipid bilayer of the nanoparticle, while the carboxylic acid terminus can be used to attach targeting ligands or other functional molecules.

Computational Modeling and Simulation for Predictive Design

By simulating the interactions of this lipidated linker with different biological membranes, researchers can predict its partitioning behavior and its effect on membrane properties. nih.govresearchgate.net This is crucial for designing drug delivery systems with optimal release kinetics and targeting capabilities. Furthermore, computational models can be used to screen for potential protein targets of bioconjugates containing this linker, thereby accelerating the drug discovery process. mdpi.comdiva-portal.org The use of machine learning algorithms in conjunction with MD simulations can further enhance the predictive power of these models, leading to the rational design of novel biomolecular systems with tailored properties. diva-portal.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

The unique properties of this compound open the door to exploring novel biological targets and therapeutic modalities. The palmitoyl group can be exploited to target proteins that undergo S-palmitoylation, a reversible lipid post-translational modification that plays a crucial role in regulating protein localization, stability, and function. researchgate.netnih.govnih.gov By creating bioconjugates that mimic palmitoylated proteins, it may be possible to modulate the activity of these proteins and interfere with disease processes.

This could lead to the development of new treatments for a range of diseases, including neurological disorders, cancer, and infectious diseases, where aberrant palmitoylation has been implicated. researchgate.netnih.gov For instance, targeting the palmitoylation of proteins involved in oncogenic signaling pathways could represent a novel anticancer strategy. nih.gov Additionally, the ability of the palmitoyl group to anchor molecules to cell membranes can be harnessed to develop novel cell-surface engineering strategies and to create localized therapeutic effects.

Advancements in Analytical Tools for Complex Bioconjugates

The increasing complexity of bioconjugates incorporating molecules like this compound necessitates the development of advanced analytical tools for their characterization. Mass spectrometry (MS) is a cornerstone technique for the analysis of such molecules, but the inherent hydrophobicity of the palmitoyl group can present challenges. nih.govnih.gov

Future advancements in MS-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be crucial for the detailed structural characterization and quantification of these complex bioconjugates. mdpi.comresearchgate.net Techniques like acyl-biotinyl exchange (ABE) and the more recent acyl-PEG exchange (APE) are promising for the specific detection and analysis of S-palmitoylated proteins and could be adapted for the analysis of molecules containing a palmitoyl group. badrilla.comnih.govbris.ac.uk Furthermore, the development of standardized analytical workflows and reference materials will be essential to ensure the quality and reproducibility of data in this emerging field. researchgate.netnih.gov

Q & A

Q. What considerations are vital when integrating ADO into nanoparticle drug delivery systems?

- Methodological Answer : ADO’s PEG-like properties enhance nanoparticle stealth and targeting. For bombesin-conjugated nanoparticles, ADO linked the peptide to gold nanoparticles (AuNPs), improving tumor targeting. Stability was assessed via serum incubation assays, and linker length was optimized to balance circulation time and receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.